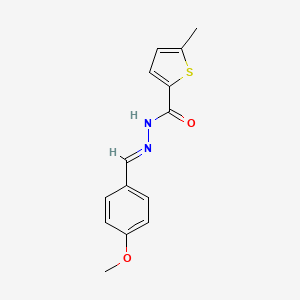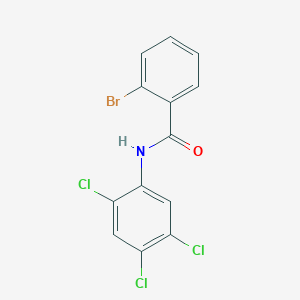![molecular formula C21H17N3 B5707107 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile](/img/structure/B5707107.png)
4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile, also known as CIV, is a chemical compound that has been increasingly studied for its potential applications in scientific research. This compound has been found to have unique properties that make it a valuable tool for investigating various biochemical and physiological processes. In
Wirkmechanismus
The mechanism of action of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile is complex and involves multiple targets. As mentioned, 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile is a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels has been linked to a variety of physiological and behavioral effects, including increased locomotor activity, reward-seeking behavior, and addiction. 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile also has an affinity for the sigma-1 receptor, which has been linked to a variety of physiological processes, including pain perception, stress response, and neuronal signaling.
Biochemical and Physiological Effects:
4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has been found to have a variety of biochemical and physiological effects. As mentioned, 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile is a potent inhibitor of the dopamine transporter, which leads to an increase in dopamine levels in the synaptic cleft. This increase in dopamine levels has been linked to a variety of physiological and behavioral effects, including increased locomotor activity, reward-seeking behavior, and addiction. 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has also been shown to have an affinity for the sigma-1 receptor, which has been linked to a variety of physiological processes, including pain perception, stress response, and neuronal signaling.
Vorteile Und Einschränkungen Für Laborexperimente
4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has several advantages and limitations for lab experiments. One advantage is its potency as an inhibitor of the dopamine transporter, which allows for a more targeted investigation of dopamine-related processes. 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile also has an affinity for the sigma-1 receptor, which allows for investigation of this receptor's role in various physiological processes. However, 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile's potency can also be a limitation, as it may lead to non-specific effects and toxicity at higher doses. Additionally, 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile's complex synthesis method and specialized equipment requirements may limit its accessibility for some researchers.
Zukünftige Richtungen
There are several future directions for 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile research. One potential avenue is investigating the role of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile in addiction and reward-seeking behavior, given its ability to increase dopamine levels in the synaptic cleft. Another potential avenue is investigating the role of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile in pain perception and stress response, given its affinity for the sigma-1 receptor. Additionally, further investigation of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile's toxicity and non-specific effects at higher doses is necessary to fully understand its potential as a research tool.
Conclusion:
In conclusion, 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile, or 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile, is a chemical compound that has unique properties that make it a valuable tool for investigating various biochemical and physiological processes. 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile's potency as an inhibitor of the dopamine transporter and affinity for the sigma-1 receptor have led to its use in a variety of scientific research applications. While 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has several advantages as a research tool, its complex synthesis method and potential for non-specific effects and toxicity at higher doses may limit its accessibility for some researchers. Nonetheless, there are several future directions for 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile research that hold promise for further understanding the role of this compound in various physiological processes.
Synthesemethoden
The synthesis of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile involves a series of chemical reactions that ultimately result in the formation of the final product. The initial step involves the reaction of 1-ethyl-2-methyl-1H-indole with acrylonitrile, which results in the formation of 1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)propene. This intermediate product is then reacted with 4-bromobenzonitrile to form 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile. The synthesis of 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile is a complex process that requires specialized equipment and expertise.
Wissenschaftliche Forschungsanwendungen
4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has been used in a variety of scientific research applications, particularly in the field of neuroscience. This compound has been found to be a potent inhibitor of the dopamine transporter, which is responsible for the reuptake of dopamine from the synaptic cleft. 4-[1-cyano-2-(1-ethyl-2-methyl-1H-indol-3-yl)vinyl]benzonitrile has also been shown to have an affinity for the sigma-1 receptor, which is involved in a variety of physiological processes, including pain perception, stress response, and neuronal signaling.
Eigenschaften
IUPAC Name |
4-[(E)-1-cyano-2-(1-ethyl-2-methylindol-3-yl)ethenyl]benzonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H17N3/c1-3-24-15(2)20(19-6-4-5-7-21(19)24)12-18(14-23)17-10-8-16(13-22)9-11-17/h4-12H,3H2,1-2H3/b18-12- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VLDLFFQUMLLPAY-PDGQHHTCSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=C(C2=CC=CC=C21)C=C(C#N)C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN1C(=C(C2=CC=CC=C21)/C=C(/C#N)\C3=CC=C(C=C3)C#N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
311.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(E)-1-cyano-2-(1-ethyl-2-methylindol-3-yl)ethenyl]benzonitrile | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![{2-[2-(2-pyridinyl)carbonohydrazonoyl]phenoxy}acetic acid](/img/structure/B5707029.png)

![4-chloro-N'-[(2-chlorobenzoyl)oxy]benzenecarboximidamide](/img/structure/B5707056.png)

amino]phenol](/img/structure/B5707073.png)
![N'-{[2-(3-chlorophenoxy)propanoyl]oxy}-2-(1-naphthyl)ethanimidamide](/img/structure/B5707092.png)

![2-imino-8-methyl-5-oxo-1-(3-pyridinylmethyl)-1,5-dihydro-2H-dipyrido[1,2-a:2',3'-d]pyrimidine-3-carbonitrile](/img/structure/B5707113.png)
![N'-[(2-biphenylylcarbonyl)oxy]-4-nitrobenzenecarboximidamide](/img/structure/B5707118.png)



![2-[(5-methyl-1,3,4-thiadiazol-2-yl)thio]-N-2-naphthylacetamide](/img/structure/B5707135.png)
![4-[(2,4-dimethylphenoxy)acetyl]morpholine](/img/structure/B5707144.png)